7-Bromo-2-vinylquinoline
Overview
Description
7-Bromo-2-vinylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-vinylquinoline can be achieved through various methods. One common approach involves the direct deamination reaction occurring during the Mannich synthesis . This method is catalyst-free and involves the use of specific reagents under controlled conditions.
Industrial Production Methods: For large-scale production, the preparation method of this compound involves starting with 4-bromo-2-nitroaniline and preparing the target intermediate through reactions such as substitution, reductive cyclization, oxidation, and condensation . This process is advantageous due to its rapidness, convenience, economy, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction is widely used for carbon–carbon bond formation and involves the use of boron reagents.
Microwave-Assisted Synthesis: This method is used for rapid synthesis and involves the use of microwave irradiation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Scientific Research Applications
7-Bromo-2-vinylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-diabetic activity.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-vinylquinoline involves its interaction with specific molecular targets and pathways. This mechanism is similar to that of other quinoline derivatives, which exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Comparison with Similar Compounds
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Comparison: 7-Bromo-2-vinylquinoline is unique due to its specific structure and the presence of both bromine and vinyl groups. This makes it distinct from other quinoline derivatives, which may have different substituents and functional groups
Properties
IUPAC Name |
7-bromo-2-ethenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXRHLFOJYJHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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